[5-Chloro-2-(trifluoromethyl)phenyl]thiourea
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Overview
Description
[5-Chloro-2-(trifluoromethyl)phenyl]thiourea: is an organosulfur compound with the molecular formula C8H6ClF3N2S . This compound is characterized by the presence of a thiourea group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups. It is a solid at room temperature and is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 5-chloro-2-(trifluoromethyl)aniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to form the desired thiourea compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Chloro-2-(trifluoromethyl)phenyl]thiourea can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(trifluoromethyl)phenyl]thiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
- 1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
- 1-(5-Chloro-2-methoxyphenyl)-3-phenyl-2-thiourea
Uniqueness:
- The presence of both chlorine and trifluoromethyl groups on the phenyl ring makes [5-Chloro-2-(trifluoromethyl)phenyl]thiourea unique in terms of its chemical reactivity and potential applications. The trifluoromethyl group imparts increased stability and lipophilicity, while the chlorine atom can participate in various substitution reactions.
Biological Activity
[5-Chloro-2-(trifluoromethyl)phenyl]thiourea is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antitumor domains. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing from various research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 5-chloro-2-(trifluoromethyl)aniline with carbon disulfide in the presence of a suitable base. The resulting thiourea derivatives can be characterized using techniques such as NMR and IR spectroscopy to confirm the formation of the thiourea functional group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
1. In Vitro Studies
- Minimum Inhibitory Concentrations (MIC): The compound has demonstrated potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a copper(II) complex of this thiourea showed an MIC of 2 µg/mL against 19 strains of MRSA .
- Antitubercular Activity: The compound has also been evaluated for its antitubercular properties, showing stronger inhibition against resistant strains compared to traditional drugs like isoniazid .
Microbial Strain | MIC (µg/mL) | Activity |
---|---|---|
MRSA | 2 | Strong antimicrobial effect |
Mycobacterium spp. | 4-8 | Superior to isoniazid |
Antitumor Activity
The compound exhibits notable cytotoxic effects against several cancer cell lines.
2. Cytotoxicity Assays
- Cell Lines Tested: The biological activity was assessed against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines.
- IC50 Values: The IC50 values for these cell lines ranged from 1.5 µM to 10 µM, indicating strong cytotoxicity. Notably, compounds with trifluoromethyl substitutions displayed enhanced activity compared to standard chemotherapeutics like cisplatin .
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
SW480 | 1.5 - 9 | Favorable over HaCaT cells |
SW620 | 5.8 - 7.6 | Highly sensitive |
PC3 | 6 - 10 | Moderate sensitivity |
The mechanisms underlying the biological activity of this compound include:
3. Induction of Apoptosis
Studies have shown that this compound can induce apoptosis in cancer cells, evidenced by increased late apoptosis rates in treated cells . The pro-apoptotic effects were particularly pronounced in colon cancer cell lines.
4. Inhibition of Cytokine Secretion
The compound also reduces interleukin-6 (IL-6) levels in cancer cells, which is associated with tumor growth and metastasis. The reduction in IL-6 secretion ranged from 23% to 63% across different cell lines .
Properties
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S/c9-4-1-2-5(8(10,11)12)6(3-4)14-7(13)15/h1-3H,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMNPJFSRGLGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.